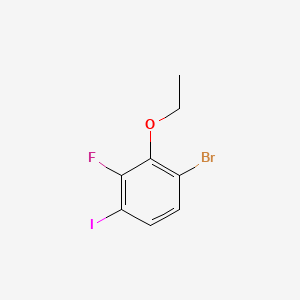
1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, featuring bromine, fluorine, iodine, and an ethoxy group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and ethoxylation reactions. One common method involves the following steps:
Halogenation: Starting with a benzene derivative, bromination and iodination are carried out using bromine and iodine reagents, respectively, under controlled conditions.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using an ethylating agent such as ethyl bromide in the presence of a base like sodium ethoxide.
Fluorination: Fluorination is achieved using a fluorinating agent such as potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common due to the presence of halogens.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in anhydrous conditions.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like triethylamine or potassium carbonate.
Major Products Formed
Substitution Products: Depending on the substituent introduced, products can include various substituted benzene derivatives.
Coupling Products: Formation of biaryl compounds, alkynes, and alkenes through cross-coupling reactions.
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene involves its reactivity towards various chemical reagents. The presence of multiple halogens and an ethoxy group allows for selective reactions at different positions on the benzene ring. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in complex reaction pathways involving intermediate species.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-ethoxy-2-fluoro-4-iodobenzene
- 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene
- 1-Bromo-4-fluoro-2-iodobenzene
- 4-Fluoroiodobenzene
Uniqueness
1-Bromo-2-ethoxy-3-fluoro-4-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, fluorine, iodine, and an ethoxy group on the benzene ring makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Properties
Molecular Formula |
C8H7BrFIO |
|---|---|
Molecular Weight |
344.95 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |
InChI Key |
UEVLTTUWKFJPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


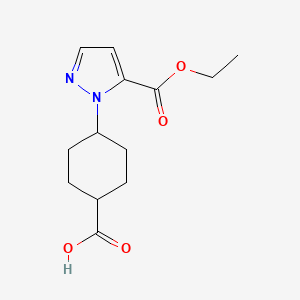
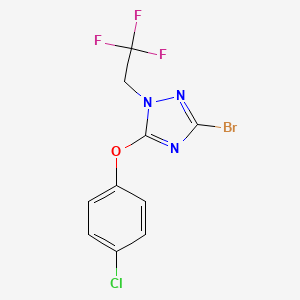
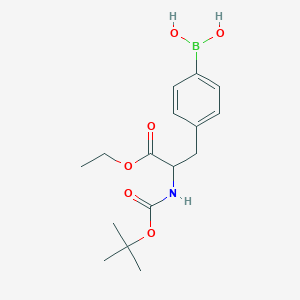
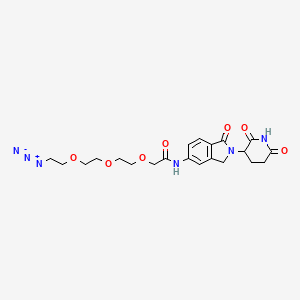
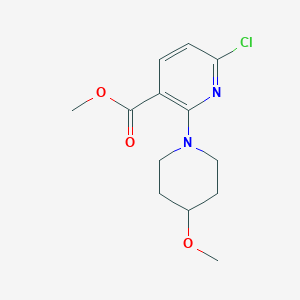
![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
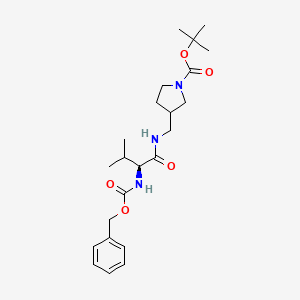
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
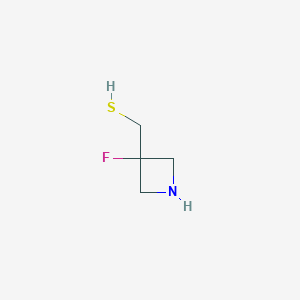
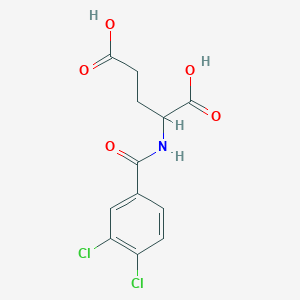
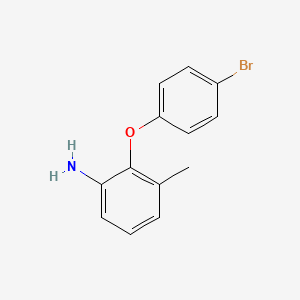
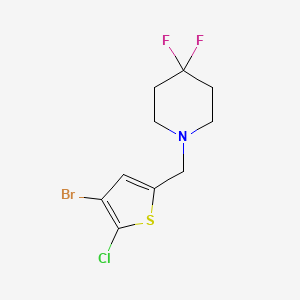

![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
